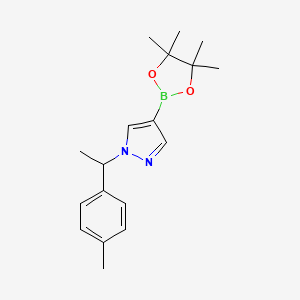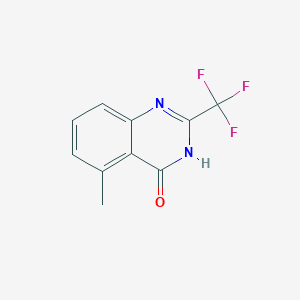
5-Methyl-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one
Descripción general
Descripción
The description of a chemical compound includes its molecular formula, structure, and the functional groups present. This information can often be found in chemical databases or scientific literature .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of chemical reactions involved, and the conditions under which the reactions occur .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, solubility, reactivity, and stability. These properties can be determined through various experimental techniques .Aplicaciones Científicas De Investigación
Pharmaceutical Intermediate Applications
- The aromatic amino compound 5-amino-2-(trifluoromethyl)pyridine, which shares a part of its structure with 5-Methyl-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one, is used as an intermediate in the synthesis of pharmaceutical products. Its exposure has been associated with symptoms like dizziness, fatigue, nausea, and other health impacts, indicating its significant biological activity and the need for handling precautions in industrial settings (Tao et al., 2022).
Sphingosine-1-Phosphate Receptor Modulation
- Compounds targeting the sphingosine-1-phosphate receptor (S1PR1) are of clinical interest due to their role in multiple sclerosis and other conditions. A study on 3-((2-fluoro-4-(5-(2′-methyl-2-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl)(methyl-11C)amino)propanoic acid (11C-CS1P1), which shares some structural features with the compound , was conducted to evaluate its safety, dosimetry, and characteristics. This suggests potential exploration of 5-Methyl-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one in similar receptor-targeted studies (Brier et al., 2022).
Herbal Medicine Pharmacokinetics
- While not directly related to 5-Methyl-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one, the study of pharmacokinetics of multicomponent herbal preparations in different ethnic populations (Chinese and African) as seen with K-601, an herbal formulation, could provide a model for studying the absorption, metabolism, and excretion of complex organic compounds, potentially including quinazolinone derivatives (Alolga et al., 2015).
Radiotracer Development for PET Imaging
- Studies on the development and use of radiotracers for positron emission tomography (PET) imaging, such as 11C-CS1P1 targeting S1PR1, indicate the potential use of structurally complex and labeled compounds in medical imaging. This suggests a possible research application for 5-Methyl-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one in developing novel imaging agents or studying biological processes in vivo (Brier et al., 2022).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-2-(trifluoromethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c1-5-3-2-4-6-7(5)8(16)15-9(14-6)10(11,12)13/h2-4H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVVSELUSQRNEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(NC2=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Ethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one](/img/structure/B1489591.png)
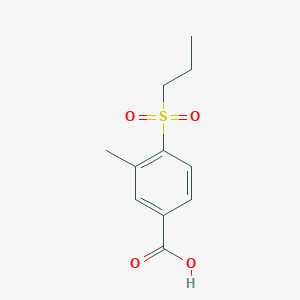

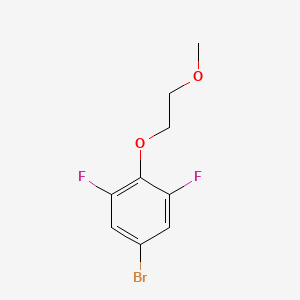
![[2-(4-Aminophenoxy)-ethoxy]-acetic acid](/img/structure/B1489598.png)
![1,3,4-Trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1489601.png)

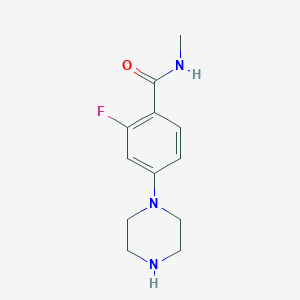
![2-(9-Oxoxanthen-2-yl)propionic Acid 1,8-Diazabicyclo[5.4.0]undec-7-ene Salt](/img/structure/B1489606.png)

![2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol](/img/structure/B1489611.png)

